molecular formula C9H19ClN2O3 B613044 H-Glu(otbu)-NH2 hcl CAS No. 108607-02-9

H-Glu(otbu)-NH2 hcl

Cat. No. B613044
CAS RN: 108607-02-9
M. Wt: 202,25*36,45 g/mole
InChI Key: NWLREMKEFHDCSV-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Glu(otbu)-NH2 hcl, also known as N-Glycine (2-aminoacetic acid) hydrochloride, is an amino acid derivative commonly used in scientific research. It is a versatile compound that is often used as a building block in organic synthesis, as well as in biochemical and physiological studies.

Scientific Research Applications

Peptide Synthesis

H-Glu(otbu)-NH2 HCl: is commonly used as a protected amino acid building block in peptide synthesis. The “otbu” group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, which is crucial for selective peptide chain formation. This protection strategy allows for the synthesis of complex peptides without unwanted side reactions .

Protein Labeling and Modification

The compound can be employed in the chemical modification of proteins. The protected side chain allows for the selective attachment of various biomolecules, such as fluorophores or probes, to the glutamic acid residues within proteins. This is particularly useful in studying protein structure, function, and interactions.

Study of Glutamate Signaling

Glutamic acid is a key neurotransmitter in the central nervous system. H-Glu(otbu)-NH2 HCl can be used to generate derivatives of glutamate that are cell-permeable. These derivatives can be instrumental in researching glutamate receptor activation and signaling pathways, contributing to our understanding of neurological processes and disorders.

properties

IUPAC Name

tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLREMKEFHDCSV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704827
Record name tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu(otbu)-NH2 hcl

CAS RN

108607-02-9
Record name tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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